3-{[(2-methoxyphenoxy)acetyl]amino}benzamide
Overview
Description
3-{[(2-methoxyphenoxy)acetyl]amino}benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core, which is substituted with a 2-methoxyphenoxyacetyl group and an amino group. Its molecular structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry, biology, and industrial applications.
Mechanism of Action
Target of Action
The primary target of the compound “3-{[(2-methoxyphenoxy)acetyl]amino}benzamide” is the Secreted in Xylem 1 (SIX1) protein of the Fusarium oxysporum f. sp. Lycopersici (FOL) pathogen . SIX1 is a small cysteine-rich fungal protein found in the xylem sap of FOL-infected tomato plants . It plays a major role in determining host specificity and contributes to pathogenicity/virulence .
Mode of Action
The compound interacts with the SIX1 protein, inhibiting its function . This interaction disrupts the normal functioning of the SIX1 protein, thereby inhibiting the pathogenicity of the FOL pathogen .
Biochemical Pathways
It is known that the compound’s action on the six1 protein disrupts the normal functioning of the fol pathogen, which relies on six1 for its pathogenicity . This disruption could potentially affect multiple biochemical pathways within the pathogen.
Result of Action
The result of the compound’s action is the inhibition of the FOL pathogen’s pathogenicity . By disrupting the function of the SIX1 protein, the compound reduces the pathogen’s ability to infect tomato plants . This could potentially lead to a reduction in the severity of Fusarium wilt disease in tomato plants .
Action Environment
The environment can influence the action, efficacy, and stability of the compound Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with the SIX1 protein.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 3-{[(2-methoxyphenoxy)acetyl]amino}benzamide has been found to interact stably with the Secreted in Xylem (SIX1) protein of Fusarium oxysporum . SIX1 is a small cysteine-rich fungal protein that plays a major role in determining host specificity and contributing to pathogenicity/virulence .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its inhibitory action against the SIX1 protein. By interacting with this protein, it can potentially prevent the colonization and invasion of host plants by Fusarium oxysporum .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interaction with the SIX1 protein. This interaction inhibits the function of SIX1, thereby reducing the pathogenicity and virulence of Fusarium oxysporum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-methoxyphenoxy)acetyl]amino}benzamide typically involves the reaction of 2-methoxyphenoxyacetic acid with benzoyl chloride in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then treated with ammonia or an amine derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-methoxyphenoxy)acetyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-{[(2-hydroxyphenoxy)acetyl]amino}benzamide.
Reduction: Formation of 3-{[(2-methoxyphenoxy)ethyl]amino}benzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-methoxyphenoxy)acetyl]amino}benzamide
- 3-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide
- 3-{[(2-methoxyphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide
Uniqueness
3-{[(2-methoxyphenoxy)acetyl]amino}benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
3-[[2-(2-methoxyphenoxy)acetyl]amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-7-2-3-8-14(13)22-10-15(19)18-12-6-4-5-11(9-12)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOLUJBQEKWSPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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